N-t-Butoxicarbonil-L-glutamato (OBzl)-glicina-L-arginina-7-amido-4-metilcumarina clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

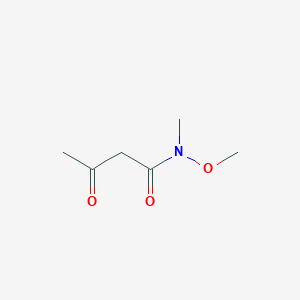

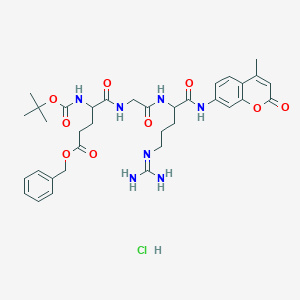

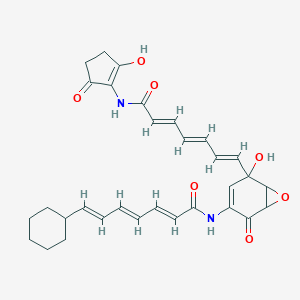

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a useful research compound. Its molecular formula is C35H46ClN7O9 and its molecular weight is 744.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Boc-Glu(OBzl)-Gly-Arg-AMC HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Glu(OBzl)-Gly-Arg-AMC HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ensayos enzimáticos

Este compuesto es un sustrato fluorogénico para el factor de coagulación XIa y la tripsina . Puede utilizarse en ensayos enzimáticos para medir la actividad de estas enzimas. El compuesto es escindido por la enzima para liberar un producto fluorescente, lo que permite a los investigadores cuantificar la actividad de la enzima.

Estudios basados en la fluorescencia

La naturaleza fluorogénica del compuesto lo convierte en una herramienta valiosa en diversas aplicaciones de investigación. Puede utilizarse en estudios basados en la fluorescencia para investigar la función y el comportamiento de enzimas como la tripsina y el factor de coagulación XIa.

Descubrimiento y desarrollo de fármacos

En el campo del descubrimiento y desarrollo de fármacos, este compuesto puede utilizarse en ensayos de cribado de alto rendimiento para identificar posibles inhibidores de proteasas similares a la tripsina. Esto podría ayudar en el desarrollo de nuevos agentes terapéuticos.

Investigación biológica

En la investigación biológica, este compuesto puede utilizarse para estudiar el papel y la función de las proteasas similares a la tripsina en diversos procesos biológicos. Esto podría proporcionar información sobre los mecanismos de las enfermedades en las que estas enzimas desempeñan un papel crucial.

Aplicaciones diagnósticas

En aplicaciones diagnósticas, este compuesto puede utilizarse en ensayos diseñados para detectar y medir la actividad de las proteasas similares a la tripsina en muestras biológicas. Esto podría ser útil en el diagnóstico de enfermedades asociadas a una actividad anormal de las proteasas.

Investigación proteómica

En la investigación proteómica, este compuesto puede utilizarse para estudiar la especificidad de sustrato de las proteasas similares a la tripsina. Esto podría ayudar a comprender el papel de estas enzimas en el procesamiento y la degradación de proteínas.

Análisis Bioquímico

Biochemical Properties

Boc-Glu(OBzl)-Gly-Arg-AMC HCl plays a significant role in biochemical reactions. It acts as a substrate for enzymes like trypsin and factor XIa. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and AMC. This cleavage disrupts the quenching effect of the peptide on the AMC fluorophore, causing it to emit fluorescence.

Molecular Mechanism

The molecular mechanism of Boc-Glu(OBzl)-Gly-Arg-AMC HCl involves its interaction with specific enzymes. It acts as a substrate for enzymes like trypsin and factor XIa. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and AMC. This cleavage disrupts the quenching effect of the peptide on the AMC fluorophore, causing it to emit fluorescence.

Propiedades

IUPAC Name |

benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N7O9.ClH/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22;/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPBOFRTQMAFMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46ClN7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585089 |

Source

|

| Record name | Benzyl 4-[(tert-butoxycarbonyl)amino]-5-{[2-({5-[(diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}amino)-2-oxoethyl]amino}-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-22-3 |

Source

|

| Record name | Benzyl 4-[(tert-butoxycarbonyl)amino]-5-{[2-({5-[(diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}amino)-2-oxoethyl]amino}-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)

![1-Methylbenz[a]anthracene](/img/structure/B134943.png)

![[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B134948.png)